Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
Description
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is a synthetic intermediate used in the preparation of prodrug forms of various pharmaceutical compounds. It is particularly significant in the synthesis of Olmesartan Acid O-beta-D-Glucuronide, a metabolite of Olmesartan Medoxomil, which is an angiotensin II receptor antagonist used to treat high blood pressure.
Properties
Molecular Formula |
C39H46N6O12 |
|---|---|
Molecular Weight |
790.8 g/mol |
IUPAC Name |
ethyl 2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxypropan-2-yl]imidazole-4-carboxylate |
InChI |
InChI=1S/C39H46N6O12/c1-9-13-28-40-34(39(6,7)57-38-33(55-23(5)48)31(54-22(4)47)30(53-21(3)46)32(56-38)37(50)51-8)29(36(49)52-10-2)45(28)20-24-16-18-25(19-17-24)26-14-11-12-15-27(26)35-41-43-44-42-35/h11-12,14-19,30-33,38H,9-10,13,20H2,1-8H3,(H,41,42,43,44)/t30-,31-,32-,33+,38-/m0/s1 |
InChI Key |
QLXWKLAVIAGUKV-UWLNFBHKSA-N |
Isomeric SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)OC5C(C(C(C(O5)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester typically involves the acetylation of glucuronic acid derivatives. One common method includes the reaction of 1,2,3,4-tetra-O-acetyl-D-glucuronic acid methyl ester with Olmesartan Ethyl Ester under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.
Acetylation/Deacetylation: The acetyl groups can be added or removed, altering the compound’s solubility and reactivity.
Substitution: The glucuronide moiety can undergo substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions of acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products
Hydrolysis: Produces Olmesartan Acid and glucuronic acid derivatives.
Acetylation: Results in fully acetylated glucuronide esters.
Substitution: Yields substituted glucuronide esters with different functional groups.
Scientific Research Applications
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of drug metabolism and pharmacokinetics.
Medicine: For the development of prodrugs and active pharmaceutical ingredients.
Industry: In the production of high-purity pharmaceutical compounds.
Mechanism of Action
The compound itself is not active but serves as a prodrug intermediate. Upon administration, it undergoes enzymatic hydrolysis to release the active drug, Olmesartan Acid. Olmesartan Acid then binds to angiotensin II receptors, blocking the action of angiotensin II, a hormone that causes blood vessels to constrict. This leads to vasodilation and a subsequent reduction in blood pressure.
Comparison with Similar Compounds
Similar Compounds
Norethindrone 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester: A protected metabolite of Norethindrone used in hormone therapy.
Acetobromo-alpha-D-glucuronic acid methyl ester: Used in the synthesis of cardiac drugs.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A derivative used in various synthetic applications.
Uniqueness
Olmesartan Ethyl Ester 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is unique due to its specific role in the synthesis of Olmesartan Acid O-beta-D-Glucuronide. Its structure allows for targeted delivery and controlled release of the active drug, making it highly valuable in pharmaceutical research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
